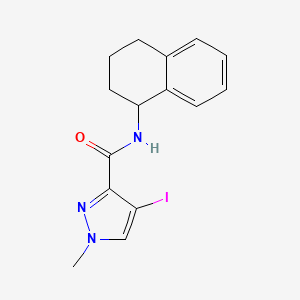
1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of drug discovery. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
作用机制
The mechanism of action of 1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various cellular processes.
Biochemical and Physiological Effects
1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one has been found to exhibit a wide range of biochemical and physiological effects. These effects include inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, and inhibition of bacterial growth. The compound has also been found to have antioxidant properties, which may help to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to work with in certain experimental setups.
未来方向
There are many potential future directions for research on 1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Some possible areas of focus include:
1. Further elucidation of the compound's mechanism of action.
2. Development of new synthetic methods to improve yield and purity of the compound.
3. Investigation of the compound's potential as a treatment for various diseases, including cancer, inflammation, and bacterial infections.
4. Study of the compound's pharmacokinetics and pharmacodynamics in animal models.
5. Exploration of the compound's potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a promising compound with a wide range of potential applications in drug discovery. Its synthesis method has been optimized to maximize yield and purity, and it has been extensively studied for its biochemical and physiological effects. Further research in this area may lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves the reaction of 4-acetylphenyl isothiocyanate and 2-aminobenzimidazole in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate compound, which is subsequently cyclized to yield the final product. The synthesis method has been optimized to maximize yield and purity of the compound, making it suitable for use in scientific research.
科学研究应用
1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one has been extensively studied for its potential applications in drug discovery. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
1-[4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-11(24)12-6-8-13(9-7-12)23-10-16(25)17(18(23)20)19-21-14-4-2-3-5-15(14)22-19/h2-9,20,25H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZGGRXREHBGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-5-amino-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)

![(2-{[5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B5974621.png)
![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole](/img/structure/B5974629.png)
![5-chloro-2-hydroxybenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5974632.png)
![(2-{[3-(benzyloxy)-4-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5974646.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974648.png)

![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5974667.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974672.png)